4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-7(8(12)13)5-6-11-9(14)15-10(2,3)4/h1,5-6H2,2-4H3,(H,11,14)(H,12,13) |
InChI Key |
QCMUHVVFSIRDMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile (MeCN). The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature .
- Heating the mixture in THF at 40°C .
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
- Heating the mixture in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents and reaction conditions may be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the amine, allowing selective reactivity in multi-step syntheses.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | Dichloromethane | 25°C | 1–2 h | 95% |
| HCl (4 M in dioxane) | Dioxane | 25°C | 4 h | 85% |
Mechanism : Acidic conditions protonate the Boc group’s carbonyl oxygen, inducing cleavage of the carbamate linkage to release CO₂ and tert-butanol, regenerating the free amine.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis.
Common Coupling Agents
| Agent | Activator | Solvent | Conversion Efficiency |
|---|---|---|---|
| EDCl/HOBt | DIPEA | DMF | >90% |
| HATU | NMM | THF | 88% |
Key Applications :
-
Synthesis of Boc-protected peptide intermediates.
-
Functionalization for drug conjugate platforms.
Decarboxylation Reactions
The α,β-unsaturated system facilitates thermal or base-induced decarboxylation, yielding allylic amines.
Experimental Parameters
| Conditions | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|
| Pyridine/Heat | None | 120°C | 2-Methylene-pent-4-enamine | 78% |
| KOtBu/DMF | CuI | 80°C | Cyclized imine | 65% |
Mechanistic Pathway :
-
Base deprotonates the carboxylic acid.
-
Conjugated enolate formation triggers CO₂ release.
-
Stabilization via resonance or cyclization.
Michael Addition Reactions
The methylidene (CH₂=) group acts as a Michael acceptor, enabling nucleophilic attacks.
Nucleophile Compatibility
| Nucleophile | Solvent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Benzylamine | THF | None | β-Amino acid derivative | 82% |
| Thiophenol | DCM | Et₃N | Sulfur-substituted adduct | 75% |
Regioselectivity : The α,β-unsaturation directs nucleophiles to the β-carbon, forming branched adducts.
Esterification and Functionalization
The carboxylic acid undergoes esterification to enhance solubility or enable further transformations.
Esterification Methods
| Reagent | Solvent | Temperature | Ester Formed | Yield |
|---|---|---|---|---|
| MeOH/H₂SO₄ | Methanol | Reflux | Methyl ester | 90% |
| DCC/DMAP | DCM | 0°C → 25°C | Activated NHS ester | 88% |
Applications : NHS esters are pivotal for bioconjugation in prodrug design .
Cycloaddition Reactions
The methylidene group participates in [4+2] Diels-Alder reactions with dienes.
Representative Cycloaddition
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic lactam | 70% |
| Anthracene | Microwave | Polycyclic adduct | 60% |
Stereochemical Outcome : Endo preference observed due to secondary orbital interactions.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The Boc group is commonly used to protect amine groups during the synthesis of peptides.
Drug Development: Boc-protected compounds are used in the development of pharmaceuticals, where the Boc group can be removed under controlled conditions to reveal the active amine.
Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, such as proteins and nucleic acids, to various substrates.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The removal process involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Phenylmethoxycarbonyl (Cbz) Group: Another common protecting group for amines, which is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) Group: A protecting group that can be removed using an amine base, often used in peptide synthesis.
Uniqueness
The tert-butoxycarbonyl (Boc) group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amine groups are required .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid, commonly referred to as Boc-2-methylidene butanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular formula for this compound is . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.30 g/mol |
| Purity | 95% |
| CAS Number | 2354507-87-0 |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting processes such as protein synthesis and cell signaling.
In Vitro Studies
Several in vitro studies have investigated the effects of this compound on different cell lines. For example:
- Cell Proliferation : In a study involving human cancer cell lines, Boc-2-methylidene butanoic acid demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase-3 activity and DNA fragmentation assays .
- Enzyme Inhibition : The compound has been shown to inhibit the activity of specific proteases involved in tumor progression. This inhibition was dose-dependent, with IC50 values indicating effective concentrations for therapeutic applications .
Case Studies
- Cancer Therapy : A clinical case study reported the use of Boc-2-methylidene butanoic acid in combination with standard chemotherapy agents. Patients exhibited improved outcomes with reduced tumor sizes, suggesting a synergistic effect that warrants further investigation .
- Neuroprotective Effects : Another study explored the neuroprotective properties of the compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress and inflammation in neuronal cells, highlighting its potential for treating neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for 4-{[(tert-butoxycarbonyl)amino]-2-methylidenebutanoic acid, and how do protecting group strategies influence regioselectivity?
- Methodological Answer : The synthesis typically involves coupling tert-butoxycarbonyl (Boc)-protected intermediates with methylidene-containing precursors. For example, boronic acid intermediates (e.g., tert-butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate) can facilitate Suzuki-Miyaura cross-coupling reactions to introduce the methylidene moiety . Protecting group strategies, such as Boc for amine protection, prevent unwanted side reactions and enhance regioselectivity during nucleophilic substitutions . Optimize reaction conditions (e.g., temperature, catalyst loading) using computational pre-screening of reaction pathways to minimize trial-and-error experimentation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming the methylidene group (δ ~5.5–6.5 ppm for vinyl protons) and Boc-protected amine (δ ~1.4 ppm for tert-butyl protons). Infrared (IR) spectroscopy identifies carbonyl stretching vibrations (C=O at ~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-validate assignments using quantum chemical computations (e.g., density functional theory, DFT) to simulate NMR/IR spectra and compare with experimental data .
Q. What purification methods are recommended for isolating this compound with high enantiomeric purity?
- Methodological Answer : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to separate polar byproducts. For enantiomeric resolution, employ chiral stationary phases (e.g., cellulose-based columns) or derivatize with chiral auxiliaries (e.g., (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid) followed by HPLC . Monitor purity via analytical HPLC coupled with UV/Vis detection (λ = 210–254 nm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
- Methodological Answer : Perform quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Tools like COMSOL Multiphysics integrated with AI algorithms can simulate reaction kinetics under varying conditions (e.g., solvent polarity, temperature). Validate predictions with microfluidic reactors to test scalability .
Q. What strategies resolve contradictions between experimental and computational spectral data?
- Methodological Answer : Apply factorial design of experiments (DoE) to isolate variables (e.g., solvent effects, pH) causing discrepancies. For example, if experimental NMR chemical shifts deviate from DFT predictions, re-optimize computational models by including explicit solvent molecules (e.g., PCM solvent model) or relativistic corrections. Cross-check with X-ray crystallography if single crystals are obtainable .
Q. How does the compound’s stability vary under thermal or pH stress, and what degradation products form?
- Methodological Answer : Conduct accelerated stability studies (40–60°C, pH 1–13) with LC-MS monitoring. The Boc group is labile under acidic conditions (e.g., TFA cleavage), releasing CO₂ and tert-butanol. Methylidene moieties may undergo hydrolysis to ketones. Use Arrhenius modeling to predict shelf-life and identify degradation pathways via tandem mass spectrometry (MS/MS) .
Q. What mechanistic insights explain its role in asymmetric catalysis or peptide coupling reactions?
- Methodological Answer : The methylidene group acts as a Michael acceptor in conjugate additions, while the Boc-protected amine serves as a nucleophile. Use kinetic isotope effects (KIE) and Hammett plots to probe rate-determining steps. For peptide coupling, evaluate carbodiimide-mediated activation (e.g., DCC/DMAP) to form active esters, monitored by in-situ IR spectroscopy .
Q. How can researchers design analogs to enhance bioactivity while retaining core structural features?
- Methodological Answer : Employ bioisosteric replacement (e.g., substituting the methylidene with a cyclopropane ring) or introduce electron-withdrawing groups (e.g., cyano) to modulate reactivity. Use molecular docking (AutoDock Vina) to predict binding affinities against target proteins. Synthesize analogs via solid-phase peptide synthesis (SPPS) for rapid screening .
Methodological Design & Safety
Q. What experimental parameters should be prioritized in factorial design for optimizing yield?
- Methodological Answer : Key factors include catalyst type (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvent polarity (THF vs. DMF), and reaction time. Use a 2³ factorial design to evaluate interactions. Response surface methodology (RSM) identifies optimal conditions. For example, higher temperatures may accelerate coupling but increase decomposition .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
Use fume hoods for synthesis/purification to avoid inhalation of volatile byproducts (e.g., tert-butanol). Wear nitrile gloves and chemical-resistant goggles to prevent dermal contact. Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis. Dispose of waste via certified hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
